Cas no 517905-84-9 (Fmoc-(R)-3-amino-3-(2-bromo-phenyl)-propionic acid)

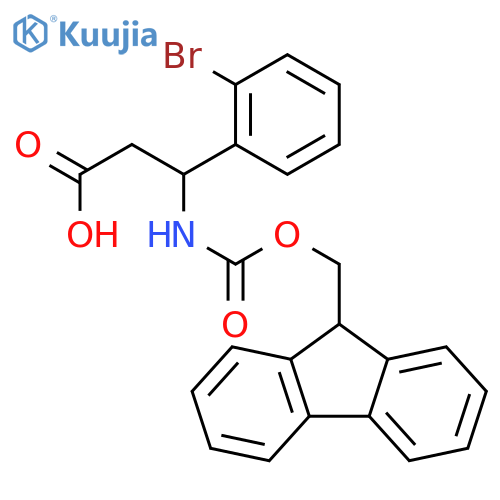

517905-84-9 structure

商品名:Fmoc-(R)-3-amino-3-(2-bromo-phenyl)-propionic acid

CAS番号:517905-84-9

MF:C24H20BrNO4

メガワット:466.323905944824

MDL:MFCD03428037

CID:860201

PubChem ID:2761726

Fmoc-(R)-3-amino-3-(2-bromo-phenyl)-propionic acid 化学的及び物理的性質

名前と識別子

-

- (R)-3-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-3-(2-bromophenyl)propanoic acid

- (R)-3-(((9H-fluoren-9-yl)methoxy)carbonylamino)-3-(2-bromophenyl)propanoic acid

- Benzenepropanoic acid, 2-bromo-β-[[(9H-fluoren-9-ylmethoxy)carbonyl]amino]-, (βR)-

- FMOC-(R)-3-AMINO-3-(2-BROMO-PHENYL)-PROPIONIC ACID

- Fmoc-(R)-3-Amino-3-(2-bromophenyl)-propionic acid

- FMOC-(R)-3-AMINO-3-(2-BROMOPHENYL)PROPIONIC ACID,

- (R)-3-(2-BROMO-PHENYL)-3-(9H-FLUOREN-9-YLMETHOXYCARBONYLAMINO)-PROPIONIC ACID

- (R)-3-(9-FLUORENYLMETHOXYCARBONYLAMINO)-3-(2-BROMO-PHENYL)-PROPIONIC ACID

- FMOC-(R)-3-AMINO-3-(2-BROMO-PHENYL)-PROPANOIC ACID

- Fmoc-2-Bromo-D-b-phenylalanine

- Fmoc-D-b-Phe(2-Br)-OH

- FMOC-PHG(2-BR)-(C*CH2)OH

- Fmoc-D-3-amino-3-(2-bromophenyl)-propionic acid

- MFCD03428037

- (3R)-3-(2-bromophenyl)-3-(9H-fluoren-9-ylmethoxycarbonylamino)propanoic Acid

- 517905-84-9

- Fmoc-(R)-3-amino-3-(2-bromophenyl)propionic acid

- (3R)-3-(2-BROMOPHENYL)-3-{[(9H-FLUOREN-9-YLMETHOXY)CARBONYL]AMINO}PROPANOIC ACID

- PS-12380

- EN300-1163010

- AC-22011

- AKOS015948858

- SCHEMBL1095529

- W18417

- CS-0062193

- (3R)-3-(2-bromophenyl)-3-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)propanoic acid

- Fmoc-(R)-3-amino-3-(2-bromo-phenyl)-propionic acid

-

- MDL: MFCD03428037

- インチ: InChI=1S/C24H20BrNO4/c25-21-12-6-5-11-19(21)22(13-23(27)28)26-24(29)30-14-20-17-9-3-1-7-15(17)16-8-2-4-10-18(16)20/h1-12,20,22H,13-14H2,(H,26,29)(H,27,28)/t22-/m1/s1

- InChIKey: DXTFQBWZFOPYGV-JOCHJYFZSA-N

- ほほえんだ: O=C(O)C[C@H](C1=CC=CC=C1Br)NC(OCC2C3=CC=CC=C3C4=CC=CC=C42)=O

計算された属性

- せいみつぶんしりょう: 465.05800

- どういたいしつりょう: 465.05757g/mol

- 同位体原子数: 0

- 水素結合ドナー数: 2

- 水素結合受容体数: 5

- 重原子数: 30

- 回転可能化学結合数: 8

- 複雑さ: 592

- 共有結合ユニット数: 1

- 原子立体中心数の決定: 1

- 不確定原子立体中心数: 0

- 化学結合立体中心数の決定: 0

- 不確定化学結合立体中心数: 0

- トポロジー分子極性表面積: 75.6Ų

- 疎水性パラメータ計算基準値(XlogP): 4.8

じっけんとくせい

- PSA: 75.63000

- LogP: 5.89450

Fmoc-(R)-3-amino-3-(2-bromo-phenyl)-propionic acid 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| abcr | AB165895-1 g |

Fmoc-(R)-3-amino-3-(2-bromo-phenyl)-propionic acid; . |

517905-84-9 | 1 g |

€261.80 | 2023-07-20 | ||

| SHANG HAI XIAN DING Biotechnology Co., Ltd. | B-CK710-1g |

Fmoc-(R)-3-amino-3-(2-bromo-phenyl)-propionic acid |

517905-84-9 | 98% | 1g |

1064.0CNY | 2021-08-05 | |

| TRC | F603585-500mg |

Fmoc-(R)-3-amino-3-(2-bromo-phenyl)-propionic acid |

517905-84-9 | 500mg |

$184.00 | 2023-05-18 | ||

| SHANG HAI XIAN DING Biotechnology Co., Ltd. | B-CK710-200mg |

Fmoc-(R)-3-amino-3-(2-bromo-phenyl)-propionic acid |

517905-84-9 | 98% | 200mg |

236.0CNY | 2021-08-05 | |

| Chemenu | CM184143-10g |

(R)-3-((((9H-fluoren-9-yl)methoxy)carbonyl)amino)-3-(2-bromophenyl)propanoic acid |

517905-84-9 | 95% | 10g |

$*** | 2023-05-30 | |

| AAPPTec | UFF412-1g |

(R)-Fmoc-beta-Phe(2-Br)-OH |

517905-84-9 | 1g |

$110.00 | 2024-07-19 | ||

| abcr | AB165895-5 g |

Fmoc-(R)-3-amino-3-(2-bromo-phenyl)-propionic acid; . |

517905-84-9 | 5 g |

€919.60 | 2023-07-20 | ||

| Chemenu | CM184143-10g |

(R)-3-((((9H-fluoren-9-yl)methoxy)carbonyl)amino)-3-(2-bromophenyl)propanoic acid |

517905-84-9 | 95% | 10g |

$640 | 2021-06-09 | |

| Alichem | A019121307-5g |

(R)-3-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-3-(2-bromophenyl)propanoic acid |

517905-84-9 | 95% | 5g |

$379.05 | 2023-09-01 | |

| AAPPTec | UFF412-250mg |

(R)-Fmoc-beta-Phe(2-Br)-OH |

517905-84-9 | 250mg |

$60.00 | 2024-07-19 |

Fmoc-(R)-3-amino-3-(2-bromo-phenyl)-propionic acid 関連文献

-

Yang Liu,Keli Zhong,Zhaohua Li,Yanqiu Wang,Tie Chen,Myongsoo Lee,Long Yi Jin Polym. Chem., 2015,6, 7395-7401

-

N. D. Vinh,N. V. Dang,T. T. Trang,H. T. Van,T. T. Thao,L. T. Hue,P. T. Tho RSC Adv., 2020,10, 11957-11965

-

Jiecai Fu,Junli Zhang,Yong Peng,Changhui Zhao,Yongmin He,Zhenxing Zhang,Xiaojun Pan,Nigel J. Mellors,Erqing Xie Nanoscale, 2013,5, 12551-12557

-

Zhanning Liu,Chenxi Liu,Qiang Li,Jun Chen,Xianran Xing Phys. Chem. Chem. Phys., 2017,19, 24436-24439

517905-84-9 (Fmoc-(R)-3-amino-3-(2-bromo-phenyl)-propionic acid) 関連製品

- 1207033-73-5(N-4-({4-(6-methylpyridazin-3-yl)oxyphenyl}sulfamoyl)phenylacetamide)

- 2002785-62-6(tert-butyl 1-(bromomethyl)-2-azabicyclo[2.1.1]hexane-2-carboxylate)

- 2649034-23-9(5-(isocyanatomethyl)-3-methoxy-1,2-oxazole)

- 2228378-30-9(5-{4-(difluoromethyl)sulfanylphenyl}-1,3-oxazolidin-2-one)

- 2227842-67-1((2R)-1-(1-ethyl-3,5-dimethyl-1H-pyrazol-4-yl)propan-2-amine)

- 2231675-15-1(1-(benzenesulfonyl)-7-chloro-2-methyl-pyrrolo[3,2-b]pyridine)

- 1353963-61-7(2-Chloro-N-(2,3-dichloro-benzyl)-N-ethyl-acetamide)

- 1698674-07-5(1-4-(3-methyl-1H-pyrazol-1-yl)phenylpropan-1-one)

- 850189-76-3(N-(3-chloro-1,4-dioxo-1,4-dihydronaphthalen-2-yl)benzenesulfonamide)

- 2877638-21-4(4-cyclobutyl-6-(3-{[1,2,4]triazolo[4,3-a]pyridin-3-yl}azetidin-1-yl)pyrimidine)

推奨される供給者

Amadis Chemical Company Limited

(CAS:517905-84-9)Fmoc-(R)-3-amino-3-(2-bromo-phenyl)-propionic acid

清らかである:99%

はかる:5g

価格 ($):294.0